1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the triazole moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The triazole ring can then be introduced through a nucleophilic substitution reaction using 1,2,4-triazole .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the triazole or pyrazole rings.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the compound .
Scientific Research Applications
1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction often involves hydrogen bonding and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole compound with similar biological activities.
3-methyl-1H-pyrazole: A pyrazole derivative with comparable chemical properties.
5-amino-1,2,4-triazole: Another triazole compound used in similar applications.
Uniqueness
1-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine is unique due to its combined pyrazole and triazole rings, which provide a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-methyl-5-(1,2,4-triazol-1-ylmethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c1-12-6(2-7(8)11-12)3-13-5-9-4-10-13/h2,4-5H,3H2,1H3,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUOUJSLSXAYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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